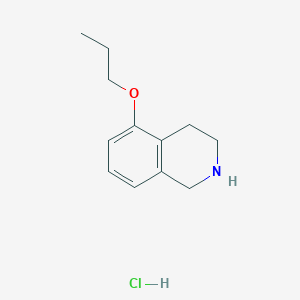

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride

Description

Properties

CAS No. |

820238-30-0 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

5-propoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12;/h3-5,13H,2,6-9H2,1H3;1H |

InChI Key |

ZXDLAWHZGCEYCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC2=C1CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Hydroxy-Substituted Tetrahydroisoquinoline Precursors

One common approach involves starting from a 5-hydroxy-1,2,3,4-tetrahydroisoquinoline precursor, which undergoes alkylation with a propylating agent such as propyl bromide or propyl chloride under basic conditions.

- Reaction Conditions: The hydroxy precursor is dissolved in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

- A base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxy group.

- Propyl halide is added dropwise, and the mixture is stirred at temperatures ranging from 0°C to room temperature for several hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).

After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The crude product is purified by chromatography.

Cyclization and Reductive Amination Routes

Alternative synthetic routes involve:

- Cyclization of appropriate benzylamine derivatives with aldehydes or ketones bearing propoxy substituents.

- Followed by reductive amination using reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon.

- This method allows the formation of the tetrahydroisoquinoline ring system with the propoxy group already installed on the aromatic ring.

Formation of Hydrochloride Salt

The free base of 5-propoxy-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrogen chloride in an alcoholic solvent such as isopropanol or ethanol.

- The solution is stirred at room temperature or slightly elevated temperature.

- The precipitated hydrochloride salt is collected by filtration and recrystallized from suitable solvents to enhance purity and crystallinity.

Representative Experimental Procedure (Adapted from Patent and Literature Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline, potassium carbonate, propyl bromide, DMF, 0–25°C, 4–6 h | Alkylation of hydroxy group to introduce propoxy substituent | 75–85% crude yield |

| 2 | Extraction with DCM, washing with water, drying over sodium sulfate | Isolation of crude product | - |

| 3 | Purification by silica gel chromatography (ethyl acetate/hexane) | Purification of 5-propoxy-1,2,3,4-tetrahydroisoquinoline free base | >90% purity |

| 4 | Treatment with HCl in isopropanol (5–6 M), stirring at room temperature | Formation of hydrochloride salt | Crystalline solid, mp ~150°C |

| 5 | Recrystallization from isopropanol | Final purification | High enantiomeric excess confirmed by chiral HPLC |

Analytical Characterization

- Liquid Chromatography–Mass Spectrometry (LC-MS): Retention times and molecular ion peaks confirm the identity of the compound.

- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess, ensuring stereochemical purity.

- Melting Point Analysis: Confirms the formation of the hydrochloride salt with characteristic melting point range.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, verifying the presence of the propoxy group and tetrahydroisoquinoline framework.

Comparative Summary of Preparation Routes

| Method | Starting Material | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of 5-hydroxy precursor | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Nucleophilic substitution with propyl halide | Straightforward, good yields | Requires handling of alkyl halides |

| Cyclization + Reductive amination | Benzylamine derivatives + aldehydes/ketones | Ring closure and reduction | Versatile, allows diverse substitutions | Multi-step, longer reaction times |

| Hydrogenation of precursors | Unsaturated intermediates | Catalytic hydrogenation | High purity, stereoselective | Requires hydrogenation equipment |

Research Findings and Optimization Notes

- The alkylation step is sensitive to temperature and base choice; potassium carbonate in DMF at 0–25°C provides optimal conversion with minimal side reactions.

- The hydrochloride salt formation benefits from using isopropanol as solvent, yielding crystalline products with better stability.

- Recrystallization enhances enantiomeric purity, crucial for pharmacological applications.

- Catalytic hydrogenation methods offer stereoselective synthesis but require careful control of pressure and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further reduce the isoquinoline ring to form more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

1,2,3,4-Tetrahydro-5-propoxyIsoquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.

Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-5-propoxyIsoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Propoxy-THIQ·HCl with structurally related tetrahydroisoquinoline hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Physicochemical Properties: Alkoxy Groups: Methoxy (5-OCH₃) and propoxy (5-OCH₂CH₂CH₃) substituents increase hydrophilicity compared to alkyl or halogen groups. Halogens: Bromo and fluoro substituents (e.g., 7-Br-5-F-THIQ·HCl) introduce steric and electronic effects, favoring interactions with hydrophobic enzyme pockets .

Applications: Drug Intermediates: 5-Methoxy-THIQ·HCl is widely used in synthesizing neuroactive compounds, while halogenated analogs are leveraged in structure-activity relationship (SAR) studies .

Safety and Handling: Tetrahydroisoquinoline hydrochlorides generally require inert storage conditions (e.g., argon atmosphere) to prevent degradation. First-aid measures for exposure (e.g., skin/eye rinsing) align with protocols for related compounds like methyl 4,4-dimethyl-THIQ carboxylate hydrochloride .

Biological Activity

5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride features a propoxy group at the 5-position of the tetrahydroisoquinoline core. This modification is believed to influence its biological activity and pharmacological profile.

The mechanism of action of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves interactions with various molecular targets. Notably, it may modulate signaling pathways related to inflammation and cell proliferation. The compound has been studied for its potential to inhibit specific enzymes and receptors implicated in disease processes.

Biological Activities

Research has highlighted several key biological activities associated with 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

- Antineuroinflammatory Properties : It has shown promise in reducing neuroinflammation, which is relevant for neurodegenerative diseases.

- Potential Antiviral Effects : Similar compounds within the THIQ family have demonstrated antiviral activity against SARS-CoV-2 and other viruses .

Case Studies and Research Findings

Several studies have explored the biological activity of THIQ derivatives:

- A study published in RSC Advances discussed the medicinal chemistry perspectives of THIQ analogs and their effectiveness against infective pathogens and neurodegenerative disorders .

- Another research article focused on the synthesis and biological evaluation of novel THIQ-based compounds that showed significant inhibition of SARS-CoV-2 replication in vitro .

Comparative Analysis with Related Compounds

The biological activity of 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride can be compared with other related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Broad range of activities including antineuroinflammatory effects | |

| N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Known for its antineuroinflammatory properties | |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Studied for asymmetric catalysis |

Structure-Activity Relationship (SAR)

The structural modifications in THIQ derivatives significantly affect their biological profiles. The presence of the propoxy group in 5-Propoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride enhances its interaction with molecular targets compared to other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.